molecular formula C10H15N5O B11031944 2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B11031944
M. Wt: 221.26 g/mol
InChI Key: SNNUERXVKMESOG-UHFFFAOYSA-N
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Description

2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. The oxidative cyclization can be achieved using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts supported on magnetic surfaces. For example, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been used as reusable catalysts for the synthesis of triazolopyrimidine derivatives . This method offers advantages such as ease of catalyst recovery and reuse, which enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizers like NaOCl and MnO2, reducing agents like NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit voltage-gated ion channels and modulate GABAergic activity, contributing to its anticonvulsant effects . Additionally, it may act as an inhibitor of specific enzymes or receptors, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique isopentyl substitution, which may contribute to its distinct pharmacological profile and enhanced biological activity. This structural feature can influence the compound’s binding affinity to molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-5-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H15N5O/c1-6(2)3-4-7-5-8(16)15-10(12-7)13-9(11)14-15/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14)

InChI Key

SNNUERXVKMESOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=O)N2C(=N1)N=C(N2)N

Origin of Product

United States

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